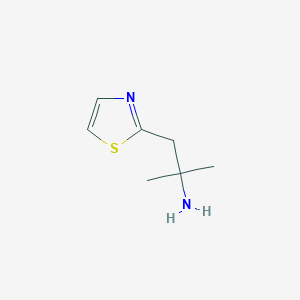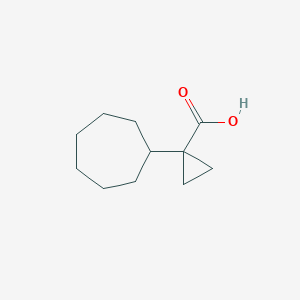
Methyl 3-ethynylisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-ethynylisonicotinate is an organic compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol It is a derivative of isonicotinic acid, featuring an ethynyl group at the 3-position and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-ethynylisonicotinate typically involves the reaction of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through esterification, forming the methyl ester derivative . Another method involves the use of potassium 2-ethynylisonicotinate, which reacts with methyl iodide in the presence of sodium azide, cupric sulfate pentahydrate, and sodium L-ascorbate in a mixture of dimethylformamide and water .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-ethynylisonicotinate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium azide (NaN3) and cupric sulfate (CuSO4) are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-ethynylisonicotinate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of Methyl 3-ethynylisonicotinate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of enzyme activity and interaction with nucleic acids .
Comparaison Avec Des Composés Similaires
Methyl isonicotinate: A methyl ester of isonicotinic acid, used as a semiochemical and in the synthesis of other compounds.
Methyl nicotinate: A methyl ester of niacin, used as a rubefacient in topical preparations.
Uniqueness: Methyl 3-ethynylisonicotinate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This structural feature differentiates it from other similar compounds and expands its utility in various research applications.
Propriétés
Formule moléculaire |
C9H7NO2 |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
methyl 3-ethynylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H7NO2/c1-3-7-6-10-5-4-8(7)9(11)12-2/h1,4-6H,2H3 |
Clé InChI |
CKORHGOJLIQVRX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=NC=C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B13527376.png)


![2-Methyl-4-[(pyrrolidin-2-yl)methyl]pyridine](/img/structure/B13527403.png)
![1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine](/img/structure/B13527404.png)


![Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate](/img/structure/B13527414.png)



![1-{1-Chlorospiro[2.3]hexan-1-yl}methanaminehydrochloride](/img/structure/B13527443.png)
